
3-(1-Methyl-1h-indazol-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1h-indazol-3-yl)propanenitrile is a chemical compound with the molecular formula C11H11N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form the N-H ketimine species, which is then subjected to a copper(II) acetate-catalyzed reaction under an oxygen atmosphere to form the indazole ring .
Industrial Production Methods
. These methods are optimized for large-scale production and may involve variations of the synthetic routes mentioned above to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1h-indazol-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
3-(1-Methyl-1h-indazol-3-yl)propanenitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propanenitrile: Another nitrile derivative with a similar structure but different biological activities.
3-(3-Methyl-1H-indazol-1-yl)propanenitrile: A closely related compound with a methyl group at a different position on the indazole ring.
Uniqueness
3-(1-Methyl-1h-indazol-3-yl)propanenitrile is unique due to its specific substitution pattern on the indazole ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(1-methylindazol-3-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
RISXVFHLUILUDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
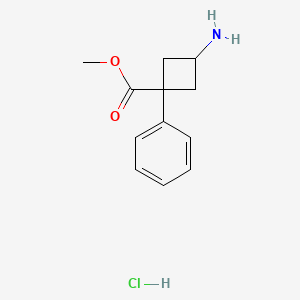
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)

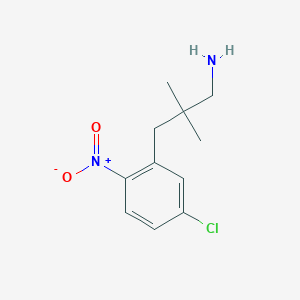
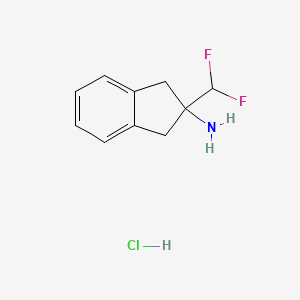

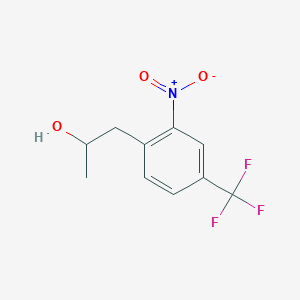

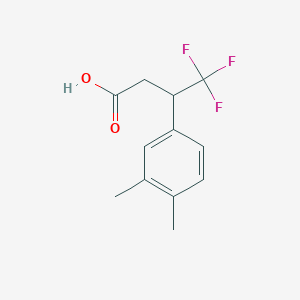
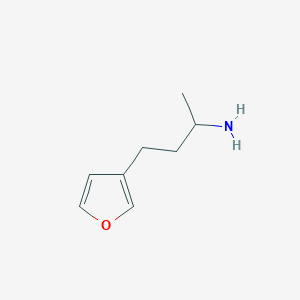
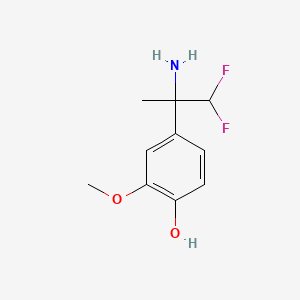
![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
